1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[(4-ethylphenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15/h3-8H,2,9,13H2,1H3 |
InChI Key |
UCCPXDFAFSBJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. For example, Girish et al. demonstrated that nano-ZnO catalyzes the condensation of ethyl acetoacetate with phenylhydrazine to yield 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this protocol, the target compound could be synthesized using a custom 1,3-diketone such as (4-ethylphenoxy)methyl acetylacetone.
Key Parameters :
Regioselectivity Challenges
Cyclocondensation often produces regioisomers due to competing attack sites on the diketone. Gosselin et al. addressed this by using aprotic solvents (e.g., DMF) and HCl to enhance regioselectivity. For the target compound, steric effects from the (4-ethylphenoxy)methyl group may favor formation of the desired 1,4-substituted pyrazole.
Vilsmeier-Haack Formylation Followed by Amination
The Vilsmeier-Haack reaction enables formylation of electron-rich heterocycles, providing a pathway to introduce the amine group via subsequent reduction or substitution.
Formylation at the Pyrazole 4-Position
A pyrazole precursor with a (4-ethylphenoxy)methyl group at the 1-position undergoes formylation using the Vilsmeier reagent (DMF/POCl₃). For instance, Amer et al. synthesized 1,3-diphenylpyrazole-4-carboxaldehyde via this method, achieving 80% yield.
Reaction Conditions :
Conversion of Aldehyde to Amine
The formyl group is converted to an amine via reductive amination or oxime formation. For example, Huang et al. reduced pyrazole-4-carboxaldehyde oximes with NaBH₄/NiCl₂ to yield 4-aminopyrazoles.
Typical Procedure :
-
Condense aldehyde with hydroxylamine to form oxime.
-
Reduce oxime with H₂/Pd-C or NaBH₄.
Nucleophilic Substitution on Halogenated Pyrazoles
Introducing the (4-ethylphenoxy)methyl group via nucleophilic displacement of a halogen atom offers a modular approach.
Synthesis of 1-(Chloromethyl)-4-nitro-1H-pyrazole
A halogenated pyrazole intermediate is prepared by nitration followed by chloromethylation. For example, chloromethylation of 4-nitropyrazole using paraformaldehyde/HCl gas yields 1-(chloromethyl)-4-nitro-1H-pyrazole.
Phenoxy Group Incorporation
The chloromethyl group undergoes nucleophilic substitution with 4-ethylphenol under basic conditions:
Optimization Notes :
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DMF or acetonitrile
-
Temperature : 80–100°C
-
Yield : ~60–70%
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine:
Multi-Step Synthesis from Pyrazole Carboxaldehydes
Building on methodologies from Amer et al., a multi-step route involves:
-
Synthesis of Pyrazole-4-carboxaldehyde :
-
Vilsmeier-Haack formylation of 1-[(4-ethylphenoxy)methyl]-1H-pyrazole.
-
-
Oxime Formation :
-
React aldehyde with hydroxylamine hydrochloride.
-
-
Reduction to Amine :
-
Use NaBH₄/NiCl₂ or catalytic hydrogenation.
-
Advantages :
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | 70–85% | Moderate | Moderate |
| Vilsmeier-Haack/Amination | 65–75% | High | High |
| Nucleophilic Substitution | 60–70% | Low | High |
| Multi-Step Synthesis | 75–80% | High | Excellent |
Key Observations :
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The primary amine group at position 4 participates in nucleophilic substitutions:
Characteristic reactions :
-
N-Alkylation : Reacts with alkyl halides (R-X) in presence of K₂CO₃/DMF at 50°C
Example: Formation of N-propyl derivatives for enhanced lipophilicity -
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides
Achieves C-N bond formation for creating biaryl systems
Reaction Table :
| Substrate | Conditions | Product Yield |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 12h, 60°C | 78% |
| 4-Bromotoluene | Pd(OAc)₂, Xantphos, 100°C | 65% |
Condensation Reactions
The amine group facilitates imine and Schiff base formation:
Key transformations :
-
Aldehyde Condensation :
Reacts with aromatic aldehydes in ethanol under reflux to form Schiff bases:
RNH₂ + R'CHO → RN=CHR' + H₂O
Optimal yields (82-90%) achieved using molecular sieves for water removal -
Ketone Interactions :
Forms enamine derivatives with cyclic ketones in toluene at 110°C
Demonstrated utility in creating sp³-rich architectures for drug discovery
Nucleophilic Substitution
The ethylphenoxymethyl group participates in ether cleavage reactions:
Reaction pathways :
-
Acid-Catalyzed Cleavage : HBr/AcOH at 80°C produces 4-aminopyrazole and 4-ethylphenol
-
Nucleophilic Displacement : Reacts with thiols in basic conditions to form thioether analogs
Redox Reactions
Exhibits dual redox behavior:
Oxidation :
-
Forms pyrazole N-oxide derivatives using m-CPBA in DCM at 0°C
Reduction :
-
Sodium borohydride reduces imine derivatives to secondary amines
-
Critical for producing stable intermediates in multi-step syntheses
This compound's chemical versatility is further demonstrated through its participation in click chemistry (azide-alkyne cycloadditions) and coordination chemistry with transition metals. Recent studies show successful complexation with Cu(II) and Zn(II) ions, creating coordination polymers with potential catalytic applications .
The ethylphenoxy group significantly influences reaction kinetics through steric and electronic effects. Comparative studies with non-substituted analogs show:
-
20-35% faster reaction rates in alkylation processes
These properties make 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine a valuable scaffold for developing targeted molecular architectures in medicinal chemistry and materials science.
Scientific Research Applications
Antitumor Activity
Research has highlighted the antitumor potential of pyrazole derivatives, including 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, the synthesis of 4-substituted pyrazoles has been linked to enhanced antitumor activity due to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Another prominent application of this compound is in the realm of anti-inflammatory research. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By targeting these pathways, compounds like this compound may provide therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed for characterization. The compound's purity and structural integrity are confirmed through these analytical methods, ensuring its suitability for further biological evaluation .
Case Study 1: Antitumor Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced its anticancer activity significantly. The study concluded that further exploration of such derivatives could lead to promising new anticancer agents .
Case Study 2: Inhibition of Inflammatory Mediators
A separate investigation focused on the anti-inflammatory effects of pyrazole compounds, including this compound. The study assessed its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating that the compound effectively reduced inflammation markers in cultured cells. This suggests potential applications in treating inflammatory diseases such as arthritis or colitis .
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural features, molecular properties, and available data for 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine and its analogs:
Biological Activity
1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study demonstrated that modifications in the pyrazole ring can enhance anti-inflammatory effects, with certain derivatives displaying better gastrointestinal tolerance compared to traditional anti-inflammatory drugs like phenylbutazone .
Analgesic Effects
The analgesic activity of pyrazole derivatives has also been documented. Compounds with similar structures have been tested for their ability to alleviate pain through various mechanisms, including the inhibition of inflammatory mediators. The presence of specific functional groups in the pyrazole structure has been linked to increased analgesic potency .
Anticancer Properties
The anticancer potential of pyrazole compounds has been explored extensively. For example, analogs of this compound have shown inhibitory effects on tumor cell proliferation in vitro. A study reported that certain pyrazole derivatives exhibited IC50 values comparable to established anticancer agents, indicating their potential as novel therapeutics for cancer treatment .
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory and cancer pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, leading to reduced production of pro-inflammatory mediators and enhanced cellular signaling pathways that promote apoptosis in cancer cells .
Interaction with Biological Targets
Pyrazole compounds often interact with various biological targets, including receptors and enzymes. The binding affinity and selectivity towards these targets can significantly influence their pharmacological profile. For instance, structural modifications at specific positions on the pyrazole ring can enhance binding interactions with target proteins, thereby improving efficacy .
Case Studies
Q & A
Basic: What are the established synthetic routes for 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis of pyrazole-4-amine derivatives typically involves condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example:
- Step 1 : Prepare α,β-unsaturated ketones via Claisen-Schmidt condensation between substituted acetophenones and aldehydes under microwave irradiation (e.g., 4-ethylphenoxy aldehydes) .
- Step 2 : React the ketone with hydrazine hydrate in ethanol under reflux to form the pyrazole core .
- Step 3 : Introduce the 4-amine group via nucleophilic substitution or catalytic hydrogenation, depending on protecting group strategies .
Key Tools : Microwave-assisted synthesis (reduces reaction time) , reflux conditions (ensures completion) , and spectroscopic validation (NMR, IR) .
Advanced: How can conflicting bioactivity data for pyrazole-4-amine derivatives be systematically resolved?
Methodological Answer:
Conflicting bioactivity often arises from structural variations (e.g., substituent positioning) or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent changes. For example, halogenated derivatives (e.g., 4-fluorophenyl) may show enhanced antimicrobial activity, while methoxy groups reduce cytotoxicity .
- Assay Standardization : Re-test compounds under identical conditions (e.g., MIC values for antitubercular activity in used standardized Mycobacterium tuberculosis strains).
- Data Normalization : Use negative controls (e.g., DMSO) and reference compounds (e.g., isoniazid) to calibrate activity thresholds .
Example : A 2019 study resolved discrepancies in antitubercular activity by correlating electron-withdrawing substituents with improved membrane permeability .
Basic: What spectroscopic and crystallographic methods validate the structure of pyrazole-4-amine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond in the pyrazole ring: 1.34 Å ).
- NMR Spectroscopy :
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₃O: 230.13 m/z) .
Advanced: What strategies optimize reaction yield in multi-step syntheses of pyrazole-4-amine analogs?
Methodological Answer:
- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to protect amines during harsh reactions (e.g., nitration), followed by acidic deprotection .
- Catalytic Optimization : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol minimizes side reactions in condensation steps .
Case Study : A 2021 study achieved 82% yield for a quinazolin-4-amine derivative by optimizing solvent (ethanol) and catalyst (piperidine) ratios .
Advanced: How can computational modeling guide the design of pyrazole-4-amine analogs for CNS targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GPCRs in ). For example, the 4-ethylphenoxy group may enhance hydrophobic interactions with receptor pockets .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity. Electron-donating groups (e.g., -OCH₃) improve blood-brain barrier penetration .
- MD Simulations : Assess compound stability in lipid bilayers to prioritize analogs with CNS bioavailability .
Basic: What in vitro assays are used to evaluate the antimicrobial activity of pyrazole-4-amine derivatives?
Methodological Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI = IC₅₀/MIC) .
Example : A 2019 study reported MICs of 2–8 µg/mL for halogenated pyrazole-4-amine analogs against Mycobacterium tuberculosis .
Advanced: How do substituent variations impact the photophysical properties of pyrazole-4-amine derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents redshift absorption maxima (λmax) due to extended conjugation (e.g., λmax = 320 nm for 4-NO₂ derivatives vs. 290 nm for -OCH₃) .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize excited states, increasing fluorescence quantum yields (ΦF) .
- Applications : Tune emission wavelengths for bioimaging probes by modifying the 4-amine substituent .
Table 1: Representative Pyrazole-4-amine Derivatives and Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
